Cas no 18992-65-9 (2,7-Dimethyl-9H-carbazole)

2,7-Dimethyl-9H-carbazole is a carbazole derivative characterized by the presence of methyl groups at the 2 and 7 positions of the carbazole ring system. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of optoelectronic materials, pharmaceuticals, and agrochemicals. Its rigid aromatic structure and electron-rich properties make it suitable for applications in organic light-emitting diodes (OLEDs) and charge-transport materials. The methyl substituents enhance solubility and processability while maintaining thermal and chemical stability. Researchers also utilize it as a building block for constructing more complex heterocyclic frameworks. Its well-defined molecular structure ensures reproducibility in synthetic applications.
2,7-Dimethyl-9H-carbazole structure
2,7-Dimethyl-9H-carbazole structure
商品名:2,7-Dimethyl-9H-carbazole
CAS番号:18992-65-9
MF:C14H13N
メガワット:195.2597
MDL:MFCD01851748
CID:1090180

2,7-Dimethyl-9H-carbazole 化学的及び物理的性質

名前と識別子

    • 2,7-DIMETHYLCARBAZOLE
    • 2,7-Dimethylcarbazol
    • Carbazole,2,7-dimethyl
    • 2,7-diMethyl-9H-carbazole
    • 9H-Carbazole, 2,7-dimethyl-
    • ABYRPCUQHCOXMX-UHFFFAOYSA-N
    • AK142507
    • Carbazole, 2,7-dimethyl-
    • 2,7-dimethyl-carbazole
    • AX8282327
    • ST24038892
    • 2,7-Dimethyl-9H-carbazole
    • MDL: MFCD01851748
    • インチ: 1S/C14H13N/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3
    • InChIKey: ABYRPCUQHCOXMX-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C2C([H])=C(C([H])([H])[H])C([H])=C([H])C=2C2C([H])=C([H])C(C([H])([H])[H])=C([H])C1=2

計算された属性

  • せいみつぶんしりょう: 195.10500
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 214
  • トポロジー分子極性表面積: 15.8

じっけんとくせい

  • 密度みつど: 1.158±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 292 ºC
  • ようかいど: Insuluble (1.8E-3 g/L) (25 ºC),
  • PSA: 15.79000
  • LogP: 3.93790

2,7-Dimethyl-9H-carbazole セキュリティ情報

2,7-Dimethyl-9H-carbazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,7-Dimethyl-9H-carbazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB441574-200mg
2,7-Dimethyl-9H-carbazole, 95%; .
18992-65-9 95%
200mg
€117.20 2025-02-20
Ambeed
A180636-1g
2,7-Dimethyl-9H-carbazole
18992-65-9 98%
1g
$142.0 2025-03-04
Ambeed
A180636-250mg
2,7-Dimethyl-9H-carbazole
18992-65-9 98%
250mg
$41.0 2025-03-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GU123-1g
2,7-Dimethyl-9H-carbazole
18992-65-9 98%
1g
1530.0CNY 2021-07-12
Alichem
A449038105-1g
2,7-Dimethyl-9H-carbazole
18992-65-9 98%
1g
$297.00 2023-09-02
Ambeed
A180636-5g
2,7-Dimethyl-9H-carbazole
18992-65-9 98%
5g
$664.0 2025-03-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GU123-50mg
2,7-Dimethyl-9H-carbazole
18992-65-9 98%
50mg
154.0CNY 2021-07-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D845249-1g
2,7-Dimethyl-9H-carbazole
18992-65-9 98%
1g
1,240.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GU123-250mg
2,7-Dimethyl-9H-carbazole
18992-65-9 98%
250mg
622CNY 2021-05-08
abcr
AB441574-200 mg
2,7-Dimethyl-9H-carbazole, 95%; .
18992-65-9 95%
200mg
€117.20 2023-07-18

2,7-Dimethyl-9H-carbazole 合成方法

2,7-Dimethyl-9H-carbazole 関連文献

2,7-Dimethyl-9H-carbazoleに関する追加情報

2,7-Dimethyl-9H-Carbazole: A Versatile Organic Compound with Emerging Applications in Material Science and Pharmaceutical Chemistry

2,7-Dimethyl-9H-carbazole, identified by the CAS No. 18992-65-9, is a structurally unique aromatic heterocyclic compound derived from the carbazole scaffold. As a derivative of indole fused with benzene, this molecule exhibits exceptional electronic and photophysical properties that have positioned it as a focal point in interdisciplinary research spanning optoelectronics, polymer chemistry, and drug discovery. The dimethylation at positions 2 and 7 introduces steric hindrance and modulates the electron density distribution across the fused ring system, which significantly influences its reactivity profile compared to parent carbazole (CAS No. 118-43-8). Recent advancements in synthetic methodologies have enabled precise functionalization of this core structure, opening new avenues for its application in high-performance materials.

The structural rigidity of the carbazole framework combined with the methyl substituents at meta positions provides a balance between solubility and thermal stability—critical parameters for practical implementation in thin-film technologies. Notably, studies published in the *Journal of Materials Chemistry C* (2023) demonstrate that 2,7-dimethyl-substituted carbazoles exhibit enhanced charge carrier mobility when incorporated into organic semiconductors compared to their unsubstituted counterparts. This property is particularly valuable for next-generation flexible electronics where mechanical robustness must coexist with efficient electrical performance.

In the realm of photonic applications, researchers at ETH Zurich have reported breakthroughs using CAS No. 18992-65-9-based polymers as hole transport layers in perovskite solar cells (PSCs). The compound's ability to form stable amorphous films while maintaining low ionization potentials makes it an ideal candidate for improving device efficiency through reduced recombination losses at interfaces. These findings align with global efforts to commercialize PSC technology by addressing long-standing issues related to operational stability under ambient conditions.

The pharmaceutical potential of carbazole derivatives has been extensively explored over decades due to their diverse biological activities including antitumor, anti-inflammatory, and neuroprotective effects. A 2024 study from the University of Tokyo reveals that specific analogs of CAS No. 18992-65-9, when modified with hydroxyl or amino functionalities at strategic positions relative to the dimethyl groups, show promising activity against multidrug-resistant cancer cell lines through unique mechanisms involving DNA intercalation and topoisomerase inhibition.

Synthetic strategies for producing this compound have evolved significantly since its initial characterization in the early 1980s. Modern approaches often employ palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Sonogashira coupling to introduce functional groups onto the methylated carbazole core while preserving structural integrity under mild reaction conditions—a critical requirement for large-scale manufacturing processes targeting both academic research and industrial production needs.

In polymer science applications, recent work from MIT's Department of Chemical Engineering highlights how incorporating multiple units of CAS No. 18992-65-9 into conjugated polymer backbones enhances emissive properties across visible light spectra (400nm–700nm). This advancement directly impacts color purity parameters essential for high-resolution display technologies currently being developed by leading semiconductor manufacturers worldwide.

The compound's fluorescence characteristics make it particularly valuable as a building block for organic light-emitting diodes (OLEDs). According to comparative analyses published in *Advanced Functional Materials* (Q3), devices utilizing emitters based on this dimethyl-substituted structure demonstrate improved electroluminescence efficiency metrics compared to traditional fluorene-based alternatives when operating at low voltages (≤3V), which is crucial for energy conservation goals set by international standards organizations like IEC.

Ongoing research into non-linear optical properties suggests that properly doped versions of this compound could serve as active components in photonic integrated circuits—a rapidly growing field within quantum computing infrastructure development projects currently funded by Horizon Europe initiatives focused on next-generation information technologies requiring high-speed data transmission capabilities beyond current silicon-based limitations.

In environmental monitoring applications, scientists at Tsinghua University have developed sensor arrays where immobilized forms of this molecule detect trace amounts of heavy metals such as mercury(II) ions through reversible redox processes monitored via cyclic voltammetry techniques commonly used in electrochemical analysis laboratories globally.

The molecular weight distribution patterns observed during polycondensation reactions involving this compound indicate its compatibility with controlled radical polymerization methods like ATRP or RAFT processes—enabling researchers to tailor material properties through precise control over molecular architecture parameters including degree of polymerization and tacticity orientation critical for biomedical implant applications requiring biocompatible coatings resistant to protein adsorption while maintaining mechanical flexibility comparable to native tissue matrices.

In terms of material compatibility studies conducted by industry consortia participating in the International Energy Agency's Solar PV Task Force programs reveal that thin films derived from this compound maintain structural coherence even after prolonged exposure (>500 hours) to simulated outdoor conditions encompassing UV radiation cycles (λ=300–400nm), temperature fluctuations (-40°C–+85°C), and humidity levels up to RH=85%, making them suitable candidates for use in harsh environments characteristic of aerospace instrumentation systems currently undergoing qualification testing phases under ECSS standards.

Current investigations into solid-state dye-sensitized solar cells show that when used as photosensitizer components within mesoporous TiO₂ networks these compounds achieve power conversion efficiencies exceeding conventional ruthenium-based systems due primarily to their extended π-conjugation pathways facilitated by the dimethyl substitution pattern which optimizes electron delocalization across adjacent aromatic rings—an effect quantified using density functional theory calculations published recently in *ACS Applied Materials & Interfaces*.

The compound's solubility profile across various organic solvents including chloroform (logP=3.4), dichloromethane (logP=3.1), and tetrahydrofuran (logP=3.7) has been systematically characterized using HPLC retention time measurements under gradient elution conditions established by ISO/TC 34/SC 14 guidelines governing chemical analysis procedures applicable across both academic research settings and Good Manufacturing Practice (GMP) compliant production facilities operating under FDA Code of Federal Regulations Title 21 Part 11 requirements regarding electronic record integrity during pharmaceutical development stages involving preclinical testing phases prior to Investigational New Drug application submissions required by regulatory agencies worldwide including EMA's Committee for Medicinal Products for Human Use (CHMP).

Mechanistic studies employing transient absorption spectroscopy techniques reveal that photoexcited states generated from this molecule exhibit unusually long-lived triplet lifetimes (>5μs) when compared against similarly substituted benzothiazoles or dibenzofurans—a property being actively explored by EU-funded Horizon projects aiming to develop room temperature phosphorescent materials capable of replacing traditional fluorescent markers used extensively within single-molecule localization microscopy techniques currently revolutionizing cellular imaging capabilities through super-resolution imaging modalities defined under FCS standards maintained by FEI company collaborations with academic institutions globally.

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